S-[2-(4-Pyridyl)ethyl] thiolactic acid
Description
Contextualizing Thiolactic Acid Derivatives in Chemical Sciences
Thiolactic acid (2-mercaptopropanoic acid) is an organosulfur compound that serves as a versatile building block in organic synthesis. wikipedia.orgatamanchemicals.com It possesses two key functional groups: a thiol (-SH) and a carboxylic acid (-COOH). wikipedia.orgatamanchemicals.com This dual functionality allows it to participate in a wide array of chemical reactions. For instance, the carboxylic acid can undergo esterification or amidation, while the thiol group is reactive towards alkylation, oxidation, and addition reactions. nih.gov
Derivatives of thiolactic acid are explored for various applications, including:
Pharmaceutical Synthesis: Thiolactic acid is a precursor in the synthesis of compounds with potential antibacterial and antiviral activities. atamanchemicals.comnih.gov For example, it is used in the creation of certain 4-thiazolidinones and 1,4-naphthoquinone (B94277) derivatives that have been studied for their biological effects. atamanchemicals.comnih.gov
Materials Science: The thiol group in thiolactic acid and its derivatives allows for strong interaction with metal surfaces. This property is exploited in the surface modification of nanoparticles, such as titanium dioxide, to create materials with enhanced properties for applications like heavy metal removal from wastewater. atamanchemicals.comnih.gov
Flavor and Fragrance Industry: Certain thiolactic acid derivatives contribute to meat and bacon flavors in the food industry. nih.gov
The ability to readily form derivatives with diverse functionalities makes the thiolactic acid scaffold a valuable tool for chemists seeking to create new molecules with specific properties.
Significance of Pyridine-Containing Organosulfur Compounds in Advanced Chemistry
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is a cornerstone of medicinal chemistry. google.com It is a six-membered aromatic ring containing one nitrogen atom, which imparts unique properties to the molecule. bldpharm.com The nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction for the binding of drugs to biological targets like enzymes and receptors. google.com Consequently, the pyridine motif is found in a vast number of FDA-approved drugs. google.com
When combined with sulfur-containing functional groups, the resulting pyridine-containing organosulfur compounds exhibit a broad spectrum of biological activities. These compounds are investigated for their potential as:
Antimicrobial agents
Anti-inflammatory agents google.com
Anticancer agents
Central nervous system modulators google.com
Research Trajectory and Evolution of Interest in S-[2-(4-Pyridyl)ethyl] Thiolactic Acid
Specific, in-depth research detailing the synthesis and application of this compound (CAS number 887407-43-4) is not extensively documented in peer-reviewed literature. The compound is, however, available from various chemical suppliers for research purposes, indicating its use in laboratory settings. google.com The interest in this molecule likely stems from the convergence of the properties of its constituent parts.
The "pyridylethyl" moiety is of interest in biochemistry for the modification of cysteine residues in proteins. nih.gov The combination of this group with thiolactic acid suggests a potential application as a building block in the synthesis of more complex molecules with tailored properties for pharmaceutical or materials science research.
The evolution of interest in this particular compound is likely tied to the broader trends in medicinal chemistry and drug discovery, which focus on creating libraries of diverse small molecules for screening against various biological targets. The structure of this compound makes it an attractive candidate for inclusion in such libraries.
Below is a table summarizing the basic properties of this compound and its sodium salt.
| Property | This compound | This compound, Sodium Salt |
| CAS Number | 887407-43-4 | 1024357-58-1 |
| Molecular Formula | C10H13NO2S | C10H12NNaO2S |
| Molecular Weight | 211.28 g/mol | 233.26 g/mol |
| Appearance | White Crystalline Solid | Not specified |
| Storage | Not specified | 2-8°C Refrigerator |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-pyridin-4-ylethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(10(12)13)14-7-4-9-2-5-11-6-3-9/h2-3,5-6,8H,4,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLJQDADOUQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404049 | |
| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-43-4 | |
| Record name | S-[2-(4-PYRIDYL)ETHYL] THIOLACTIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for S 2 4 Pyridyl Ethyl Thiolactic Acid and Its Analogues
Thiolactic Acid Alkylation Routes with Pyridyl-Functionalized Reagents
The formation of a thioether linkage through the S-alkylation of a thiol is a fundamental and widely employed transformation in organic synthesis. In this approach, the sulfur atom of thiolactic acid acts as a nucleophile, displacing a leaving group on a pyridyl-functionalized electrophile.
The general strategy involves the reaction of thiolactic acid with a reagent such as 4-(2-chloroethyl)pyridine (B1610578) or 4-(2-bromoethyl)pyridine. Typically, the reaction is carried out in the presence of a base to deprotonate the thiol, thereby generating the more nucleophilic thiolate anion. The choice of base and solvent is critical to ensure high yields and prevent side reactions, such as the quaternization of the pyridine (B92270) nitrogen. lookchem.com While strong bases like sodium hydride or alkali metal hydroxides are effective, milder bases such as potassium carbonate or triethylamine (B128534) can also be employed, often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN).
A related approach involves the use of a protecting group for the thiol function, such as the 4-methoxytrityl (Mmt) group, which can be useful in multi-step syntheses to prevent oxidation or other unwanted reactions of the thiol. nih.gov However, for a direct synthesis, the one-step base-mediated alkylation is often preferred for its efficiency.
Table 1: Reagents for Thiolactic Acid Alkylation
| Thiolactic Acid | Pyridyl-Functionalized Reagent | Base | Typical Solvent |
|---|---|---|---|
| HSCH(CH₃)COOH | 4-(2-chloroethyl)pyridine | K₂CO₃ | DMF |
| HSCH(CH₃)COOH | 4-(2-bromoethyl)pyridine | NaH | THF |
This table presents plausible reagent combinations for the synthesis of S-[2-(4-Pyridyl)ethyl] thiolactic acid via the alkylation route, based on standard organic synthesis principles.
Direct Sulfhydryl Addition Approaches
A more atom-economical and often simpler alternative to alkylation is the direct addition of the sulfhydryl (thiol) group of thiolactic acid across the activated double bond of 4-vinylpyridine (B31050). gbiosciences.comsigmaaldrich.com This reaction is a classic example of a Michael or conjugate addition, where the soft nucleophile (thiol) preferentially adds to the β-carbon of the α,β-unsaturated system provided by the vinylpyridine. rsc.orgyoutube.com
This method is highly efficient and typically proceeds under mild conditions. The reaction can be performed with or without a catalyst. In the absence of a catalyst, the reaction may require elevated temperatures or longer reaction times. However, the addition is often facilitated by a basic catalyst, which, as in the alkylation route, serves to generate the thiolate anion. The reaction is generally high-yielding and produces the desired product with high regioselectivity, as the thiol exclusively attacks the terminal carbon of the vinyl group. rsc.org This approach avoids the need to pre-synthesize a pyridyl-functionalized reagent with a leaving group and often generates fewer byproducts. gbiosciences.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. For the direct sulfhydryl addition (Michael addition) route, several parameters can be fine-tuned.
Catalyst Selection: While the Michael addition of thiols can proceed without a catalyst, the reaction rate is significantly enhanced by the presence of a catalyst. Both amine and phosphine (B1218219) catalysts are effective. rsc.org
Amines: Tertiary amines like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common choices that effectively promote the reaction over several hours. rsc.org
Phosphines: Phosphine catalysts, such as dimethylphenylphosphine (B1211355) (DMPP), have been shown to be exceptionally efficient, often driving the reaction to completion in just a few minutes, even at catalytic concentrations. However, care must be taken to avoid side reactions where the phosphine itself can add to the vinyl group. rsc.org
Solvent Effects: The choice of solvent can influence reaction rates and solubility of reactants. While polar aprotic solvents like DMF and ACN are effective, greener alternatives are increasingly preferred. unibo.it Ethyl acetate (B1210297) (EtOAc), for example, has been shown to be an excellent solvent for related reactions, offering high conversion rates. unibo.it For certain catalyzed reactions, aqueous media can also be employed, particularly when using water-soluble catalysts like tris-(2-carboxyethyl)phosphine (TCEP) at a controlled pH. rsc.org
Stoichiometry and Temperature: Using a slight excess of one reagent can drive the reaction to completion, but this can complicate purification. A 1:1 molar ratio is ideal for atom economy. The reaction is typically performed at room temperature, but gentle heating can be used to increase the rate, especially for uncatalyzed or less reactive systems.
Table 2: Catalyst Performance in Thiol-Michael Addition
| Catalyst | Catalyst Type | Typical Reaction Time | Key Considerations |
|---|---|---|---|
| None | Uncatalyzed | > 24 hours | Slow, may require heat |
| Triethylamine (TEA) | Tertiary Amine | 4-12 hours | Common, inexpensive |
| DABCO | Tertiary Amine | 2-8 hours | More nucleophilic than TEA |
| Dimethylphenylphosphine (DMPP) | Phosphine | < 10 minutes | Highly efficient, potential for side reactions |
This table provides a comparative overview of different catalysts for the Michael addition of thiols to activated alkenes, based on findings from related studies. rsc.org
Green Chemistry Considerations in Synthetic Protocols
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.commdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign protocols.
Atom Economy: The Michael addition of thiolactic acid to 4-vinylpyridine is an excellent example of a green reaction, as it exhibits 100% theoretical atom economy. All atoms from the reactants are incorporated into the final product, generating no byproducts. The alkylation route is inherently less atom-economical due to the formation of a salt byproduct from the leaving group and the base.
Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Traditional solvents like DMF are effective but pose health and environmental risks. A key goal in green chemistry is their replacement with safer alternatives. unife.it
Recommended Solvents: Ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are considered greener alternatives with good performance in many synthetic applications. unibo.itunife.it
Aqueous Synthesis: Where possible, using water as a solvent is highly desirable. This can be feasible for certain catalyzed Michael additions. rsc.org
Solvent-Free Conditions: Mechanochemical methods, such as grinding or ball-milling, can sometimes be employed to carry out reactions in the absence of any solvent, significantly reducing waste. mdpi.com
Energy Efficiency and Catalysis: Using highly efficient catalysts, such as the phosphines discussed for the Michael addition, allows reactions to proceed rapidly at ambient temperatures, reducing energy consumption. rsc.org The use of reusable, heterogeneous catalysts, such as polymer-supported reagents, can also contribute to a greener process by simplifying purification and reducing waste. rsc.orgunibo.it
Table 3: Green Chemistry Metrics for Common Solvents
| Solvent | Classification | Key Issues | Potential Use in Synthesis |
|---|---|---|---|
| Dimethylformamide (DMF) | Problematic | Toxicity, high boiling point | Effective but undesirable |
| Acetonitrile (ACN) | Problematic | Toxicity, byproduct of acrylonitrile (B1666552) production | Common, but replacement is sought |
| Ethyl Acetate (EtOAc) | Recommended | Low toxicity, biodegradable | Excellent green alternative for many reactions unibo.it |
| Water (H₂O) | Recommended | Benign, non-flammable | Ideal solvent if reactants are soluble |
This table summarizes the environmental standing of various solvents relevant to the synthesis of the target compound. unibo.itunife.it
Intrinsic Chemical Reactivity and Derivatization Pathways of S 2 4 Pyridyl Ethyl Thiolactic Acid
Nucleophilic Reactivity of the Thiol Group
The thiol group (–SH) is a potent nucleophile, particularly in its deprotonated thiolate form (–S⁻). researchgate.netnih.gov This high nucleophilicity is a cornerstone of its reactivity, enabling it to participate in a wide array of chemical transformations. chemistrysteps.com
Reactions with Electrophilic Species
The lone pairs of electrons on the sulfur atom of the thiol group make it highly susceptible to attack by electrophiles. tandfonline.com This reactivity is fundamental to the formation of new carbon-sulfur or heteroatom-sulfur bonds. A common reaction is the S-alkylation with alkyl halides, which proceeds via an SN2 mechanism to yield thioethers. chemistrysteps.com Similarly, acylation with acyl chlorides or anhydrides leads to the formation of thioesters.
| Reactant Type | Electrophilic Species (Example) | Product Type |
| Alkyl Halide | Methyl Iodide (CH₃I) | Thioether |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | Thioester |
| α,β-Unsaturated Carbonyl | Acrolein (CH₂=CHCHO) | Michael Adduct |
This table illustrates the expected products from the reaction of the thiol group in S-[2-(4-Pyridyl)ethyl] thiolactic acid with various electrophiles.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group (–COOH) is a versatile functional group that readily undergoes esterification and amidation reactions. byjus.com These transformations are pivotal for modifying the polarity and biological activity of the molecule.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, in a process known as Fischer esterification. chemguide.co.ukmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This is a reversible reaction, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
Amidation, the formation of an amide from a carboxylic acid and an amine, is often more challenging to perform directly due to the acid-base reaction that forms a non-reactive carboxylate-ammonium salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern reagents like B(OCH₂CF₃)₃ or TiF₄ are employed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. nih.govaklectures.comrsc.org
| Reaction Type | Reagents | Product |
| Esterification | Ethanol, H₂SO₄ (catalyst) | Ethyl S-[2-(4-Pyridyl)ethyl] thiolactate |
| Amidation | Benzylamine, DCC | N-Benzyl-S-[2-(4-Pyridyl)ethyl] thiolactamide |
This table provides examples of esterification and amidation reactions starting from this compound.
Redox Chemistry Involving the Sulfur Center
The sulfur atom of the thiol group can exist in various oxidation states, making it a key player in redox reactions. libretexts.orglibretexts.orgnih.gov Mild oxidation of the thiol group, for instance with iodine or hydrogen peroxide, leads to the formation of a disulfide, effectively dimerizing the molecule. libretexts.orglibretexts.org This disulfide linkage is reversible and can be cleaved back to the thiol under reducing conditions. libretexts.org
Further oxidation with stronger oxidizing agents can convert the thiol to a range of sulfur oxyacids, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. The redox state of the sulfur can significantly impact the molecule's properties and interactions. nih.gov
Reactivity of the Pyridine (B92270) Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system and is available for reaction with electrophiles. jscimedcentral.com This makes the pyridine nitrogen both basic and nucleophilic. uoanbar.edu.iq
Protonation by acids readily occurs to form a pyridinium (B92312) salt. gcwgandhinagar.com The nitrogen can also be alkylated by reaction with alkyl halides, leading to the formation of quaternary pyridinium salts. quimicaorganica.orgiust.ac.ir Acylation with acyl halides is also possible, generating N-acylpyridinium salts. quimicaorganica.org These reactions modify the electronic properties of the pyridine ring and can introduce new functionalities.
Formation of Coordination Complexes with Metal Centers
The nitrogen atom of the pyridine ring is an excellent ligand for a wide variety of metal ions, leading to the formation of coordination complexes. jscimedcentral.comwikipedia.orgdigitellinc.comacs.orgnih.gov The nature of these complexes, including their geometry and stability, depends on the metal ion, its oxidation state, and the other ligands present. The ability of pyridines to coordinate to metals is a cornerstone of coordination chemistry and has applications in catalysis and materials science. jscimedcentral.com Given the presence of other potential coordinating sites (the thiol sulfur and the carboxylate oxygen), this compound could potentially act as a multidentate ligand, binding to a metal center through more than one atom.
Derivatization for Enhanced Functionality and Novel Compound Libraries
The presence of three distinct and reactive functional groups makes this compound an excellent scaffold for the synthesis of novel compound libraries. nih.govprotheragen.ainih.govopenaccessjournals.com Through combinatorial chemistry approaches, each functional group can be independently modified to generate a large number of derivatives with diverse structures and properties. nih.govresearchgate.net
For example, a library could be generated by reacting a set of diverse alcohols with the carboxylic acid group, a set of different electrophiles with the thiol group, and a set of alkylating agents with the pyridine nitrogen. This systematic derivatization allows for the exploration of a vast chemical space, which is a key strategy in drug discovery and materials science for identifying compounds with desired activities and properties. openaccessjournals.com
Theoretical and Computational Investigations of S 2 4 Pyridyl Ethyl Thiolactic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. nih.gov For S-[2-(4-Pyridyl)ethyl] thiolactic acid, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and compute a wide range of electronic properties. nih.gov
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. nih.gov In this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the pyridine (B92270) ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the π-antibonding system of the pyridine ring. youtube.com The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid, highlighting their roles as sites for hydrogen bonding and protonation. Positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group.
Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds. This analysis would quantify the hybridization of each atom and the nature of the key covalent bonds, such as the C-S, C-N, and C=O bonds, providing insight into their strength and polarity. nih.gov
Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT/B3LYP)
| Parameter | Predicted Value | Significance |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Conformational Analysis and Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment (e.g., a solvent). nih.gov An MD simulation of this compound in an aqueous solution would reveal how the molecule moves, vibrates, and rotates. It would also show the formation and breaking of hydrogen bonds between the molecule's polar groups (pyridine nitrogen, carboxyl group) and surrounding water molecules, providing insight into its solvation and transport properties. nih.gov
Table 2: Hypothetical Torsional Energy Profile for Key Dihedral Angles in this compound
| Dihedral Angle | Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
| Py-CH₂-CH₂-S | 60 | 0.5 | gauche |
| 180 | 0.0 | anti (most stable) | |
| CH₂-S-CH(CH₃)-COOH | 70 | 0.3 | gauche |
| 180 | 0.0 | anti (most stable) |
Prediction of Spectroscopic Signatures
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. youtube.com DFT calculations can provide accurate predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. researchgate.netnih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include a strong C=O stretch from the carboxylic acid group (around 1700-1750 cm⁻¹), a broad O-H stretch (2500-3300 cm⁻¹), C=N and C=C stretching from the pyridine ring (1550-1650 cm⁻¹), and a C-S stretch (600-800 cm⁻¹). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.gov Predictions for this compound would show distinct signals for the aromatic protons on the pyridine ring, the aliphatic protons of the ethyl and methyl groups, and the unique chemical environment of the carboxyl carbon.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. rsc.org The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the pyridine ring. researchgate.net
Table 3: Predicted Key Spectroscopic Signatures for this compound
| Spectroscopy | Feature | Predicted Value | Assignment |
| FT-IR | Vibrational Frequency | ~1720 cm⁻¹ | C=O stretch (Carboxylic Acid) |
| Vibrational Frequency | ~1610 cm⁻¹ | C=N stretch (Pyridine Ring) | |
| ¹H NMR | Chemical Shift | 8.5-8.7 ppm | Protons ortho to Pyridine N |
| Chemical Shift | 2.8-3.2 ppm | -S-CH₂- and -CH₂-Py | |
| ¹³C NMR | Chemical Shift | ~175 ppm | C=O (Carboxylic Acid) |
| Chemical Shift | ~150 ppm | Carbons ortho to Pyridine N | |
| UV-Vis | λmax | ~255 nm | π→π* transition (Pyridine) |
Structure-Reactivity Relationship Modeling
Modeling the structure-reactivity relationship aims to predict the chemical behavior of a molecule based on its computed properties. nih.gov For this compound, this involves analyzing how its structural components influence its chemical properties.
Quantitative Structure-Activity Relationship (QSAR) models often use computational descriptors to correlate structure with a specific activity. wjpsonline.comresearchgate.net While often used for biological activity, the principles apply to chemical reactivity. Key reactivity descriptors for this molecule that can be computed include:
Acidity (pKa): The acidity of the carboxylic acid group can be predicted using computational models that analyze the stability of the conjugate base (carboxylate). The electron-withdrawing nature of the nearby thioether and pyridyl groups would be factored into this calculation.
Basicity: The basicity of the pyridine nitrogen is influenced by the lone pair of electrons. Computational analysis can quantify its proton affinity.
Nucleophilicity and Electrophilicity: The sulfur atom, with its lone pairs, is a potential nucleophilic center. masterorganicchemistry.com Its reactivity towards electrophiles can be modeled. Conversely, the electrophilic character of the carbonyl carbon in the carboxylic acid group makes it susceptible to nucleophilic attack. suniv.ac.in Fukui functions or analysis of the FMOs can be used to pinpoint the most reactive sites for nucleophilic and electrophilic attack.
Table 4: Illustrative Reactivity Descriptors for this compound
| Descriptor | Functional Group | Predicted Value/Site | Significance |
| pKa | Carboxylic Acid (-COOH) | ~4.5 | Predicts the ease of deprotonation in solution. |
| Proton Affinity | Pyridine Nitrogen | ~220 kcal/mol | Predicts basicity and likelihood of protonation. |
| Mulliken Atomic Charge | Sulfur Atom | -0.15 | Negative charge suggests nucleophilic character. |
| Mulliken Atomic Charge | Carbonyl Carbon | +0.40 | Positive charge suggests electrophilic character, a site for nucleophilic attack. |
Biochemical Applications and Molecular Interactions of S 2 4 Pyridyl Ethyl Thiolactic Acid
Utilization in Proteomics Research
Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes and disease mechanisms. nih.govnih.govwjgnet.com Chemical probes and modifying agents are essential tools in this field. While S-[2-(4-Pyridyl)ethyl] thiolactic acid is marketed for proteomics research, specific applications and published data are currently unavailable. nih.gov
Protein Modification through Thiol Interactions
The thiol group (-SH) in cysteine residues is a highly reactive functional group in proteins, susceptible to various modifications that can alter protein structure and function. mdpi.com Compounds with reactive thiol groups, or groups that can react with thiols, are often used in proteomics to tag, crosslink, or identify proteins. The thiol group in this compound could theoretically participate in such interactions. However, no studies have been found that demonstrate or detail the use of this specific compound for protein modification via thiol interactions.
Role in Enzyme Studies
Enzyme inhibition is a fundamental area of study in biochemistry and drug discovery, providing insights into enzyme mechanisms and pathways. nih.govnih.gov
Investigation of Enzyme Inhibition Mechanisms
The structure of this compound, containing a pyridine (B92270) ring and a carboxylic acid-thiol moiety, suggests it could potentially interact with enzyme active sites. However, there is no published research investigating its role as an inhibitor for any specific enzyme, nor are there any data on its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). youtube.com
Antioxidant Mechanisms in Chemical and Biochemical Systems
Antioxidants protect cells from damage caused by reactive oxygen species (ROS). mdpi.com Thiol-containing compounds can act as antioxidants by donating a hydrogen atom or by scavenging free radicals. nih.gov
There are currently no specific studies that have evaluated the antioxidant potential or elucidated the antioxidant mechanisms of this compound. Standard assays to determine antioxidant capacity, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP), have not been reported for this compound in the available literature. semanticscholar.org
Modulation of Cellular Pathways
Chemical compounds can modulate cellular pathways, influencing processes like cell signaling, proliferation, and apoptosis. nih.gov The investigation of how small molecules affect these pathways is a key aspect of chemical biology and drug development. To date, no research has been published detailing the effects of this compound on any cellular pathways.
Applications in in vitro Biological Assays
In vitro biological assays are essential for screening the biological activity of compounds in a controlled environment. These assays can range from simple enzyme activity tests to complex cell-based models. While this compound is available for purchase for research use, which would include in vitro assays, there are no specific published examples of its application in such assays to determine its biological effects. nih.gov
Despite a comprehensive search of available scientific literature, there is insufficient specific information regarding the applications of "this compound" as a precursor in advanced organic synthesis, the development of pharmaceutical intermediates, catalyst design, or polymer chemistry.
The search yielded general information on related compounds, such as pyridyl-thioethers and their use as ligands in catalysis, the role of pyridine derivatives in medicinal chemistry, and the synthesis of sulfur-containing polymers. However, no detailed research findings, specific examples, or data tables concerning the direct use of this compound in these contexts could be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation based on analogous structures. Such an approach would not meet the stringent requirements for scientifically accurate and specific content as requested in the instructions.
Further research would be necessary to be published on this specific compound before a detailed article on its applications can be written.
Advanced Analytical Methodologies for Characterization and Quantitation of S 2 4 Pyridyl Ethyl Thiolactic Acid in Research Contexts
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to elucidating the molecular structure of a compound like S-[2-(4-Pyridyl)ethyl] thiolactic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons on the pyridine (B92270) ring, the ethyl linker, and the thiolactic acid moiety. The chemical shifts and coupling patterns would confirm the connectivity of these fragments.
¹³C NMR would show discrete peaks for each unique carbon atom, including those in the pyridyl ring, the ethyl chain, the thioether linkage, the methine group, the methyl group, and the carboxyl group of the thiolactic acid portion.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for:
The C=N and C=C stretching vibrations of the pyridine ring.
The C-H stretching of the aromatic and aliphatic parts.
A strong C=O stretch from the carboxylic acid group.
A broad O-H stretch, also from the carboxylic acid.
The C-S stretching vibration, which is typically weak.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals for pyridyl protons, ethyl (-CH₂CH₂-) protons, thiolactic acid methine (-CH-) and methyl (-CH₃) protons. |
| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons, and the carboxyl carbon. |
| IR (cm⁻¹) | ~3000-2500 (O-H, acid), ~1700 (C=O), ~1600, ~1500 (C=C, C=N, pyridine), ~700-600 (C-S). |
| Mass Spec (m/z) | [M+H]⁺ at ~212.29, with fragments corresponding to the loss of key functional groups. |
Chromatographic Separations (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and quantitation of this compound from reaction mixtures or biological matrices.
High-Performance Liquid Chromatography (HPLC) is the most probable method for the analysis of this non-volatile, polar compound.
A reversed-phase (RP-HPLC) method, likely using a C18 column, would be suitable.
The mobile phase would typically consist of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection would likely be performed using a UV detector, leveraging the strong UV absorbance of the pyridine ring (e.g., around 254-260 nm).
For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Gas Chromatography (GC) would be less straightforward for this compound due to its low volatility and the presence of the polar carboxylic acid group. To make it amenable to GC analysis, derivatization would be necessary. For instance, the carboxylic acid could be esterified (e.g., to its methyl or ethyl ester) to increase its volatility. The analysis of related thiol compounds by GC often involves such derivatization steps. nih.gov
Table 2: Illustrative Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | Reversed-Phase C18 | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | UV (254 nm) |
| GC (with derivatization) | Capillary (e.g., DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) |
X-ray Crystallography for Solid-State Structure Elucidation
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on:
Bond lengths and angles.
The conformation of the molecule.
The packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the carboxylic acid and the pyridine nitrogen.
No published crystal structure for this specific compound is currently available.
Electrochemical Analysis Techniques
The electrochemical behavior of this compound could be investigated using techniques like cyclic voltammetry. These methods can provide information on the oxidation and reduction potentials of the molecule. The pyridine moiety is electrochemically active and can be reduced. The thioether sulfur atom could potentially be oxidized at higher potentials. Such studies are valuable in understanding the electron-transfer properties of the molecule, which can be relevant in various research contexts, including corrosion inhibition or materials science where related pyridine derivatives have been studied. researchgate.net
Future Perspectives and Emerging Research Avenues for S 2 4 Pyridyl Ethyl Thiolactic Acid
Exploration of Novel Synthetic Pathways
Catalytic Asymmetric Synthesis: Developing catalytic methods to introduce the chiral center in the thiolactic acid moiety with high enantioselectivity would be a significant advancement. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands, or organocatalysts.
Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of reaction control, scalability, and safety, particularly for reactions that are exothermic or involve hazardous reagents.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel chiral catalysts |
| One-Pot Syntheses | Increased efficiency, reduced purification steps | Design of tandem reaction sequences |
| Flow Chemistry | Enhanced reaction control, improved safety and scalability | Optimization of reaction conditions in flow reactors |
Development of Advanced Functional Materials
Future research in this area could explore:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridyl group can coordinate to metal ions to form one-, two-, or three-dimensional coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, and sensing.
Self-Assembled Monolayers (SAMs): The thiol group (or the carboxylic acid) could be used to anchor the molecule onto surfaces, such as gold or metal oxides, to form well-ordered self-assembled monolayers. These SAMs could be used to modify the surface properties of materials for applications in electronics, biocompatible coatings, and sensors.
Functional Polymers: The carboxylic acid group can be used as a monomer for polymerization or for grafting onto existing polymer backbones. The resulting polymers could exhibit interesting properties due to the presence of the pyridyl and thioether functionalities, such as pH-responsiveness or metal-ion binding capabilities.
| Material Type | Key Functional Group | Potential Applications |
| Coordination Polymers/MOFs | Pyridine (B92270) nitrogen | Gas storage, catalysis, sensing |
| Self-Assembled Monolayers | Thiol/Carboxylic acid | Surface modification, electronics, biosensors |
| Functional Polymers | Carboxylic acid | pH-responsive materials, metal-ion chelation |
Integration into Multidisciplinary Research Platforms
The versatile chemical nature of S-[2-(4-Pyridyl)ethyl] thiolactic acid opens up possibilities for its use in a variety of research fields beyond traditional chemistry. Its integration into multidisciplinary platforms could lead to novel discoveries and applications.
Bioconjugation and Medicinal Chemistry: The carboxylic acid group can be activated and coupled to biomolecules such as proteins, peptides, or nucleic acids. The resulting bioconjugates could be used as probes to study biological processes or as potential therapeutic agents. The pyridine moiety could also play a role in biological activity.
Supramolecular Chemistry: The ability of the molecule to participate in various non-covalent interactions, such as hydrogen bonding (carboxylic acid), metal coordination (pyridine), and potentially π-π stacking (pyridine ring), makes it a candidate for the construction of complex supramolecular assemblies.
Nanotechnology: this compound could be used to functionalize nanoparticles, such as gold nanoparticles or quantum dots. This could impart new properties to the nanoparticles, such as improved stability, biocompatibility, or the ability to target specific cells or tissues.
Unraveling Undiscovered Mechanistic Roles
A significant area of future research will be to investigate and understand the fundamental mechanistic roles that this compound can play in various chemical and biological processes.
Catalysis: The combination of a Lewis basic pyridine site and a potentially coordinating thioether and carboxylate group suggests that the molecule or its metal complexes could exhibit catalytic activity. Research could explore its potential as a catalyst or ligand in organic synthesis.
Redox Activity: The thioether moiety can be oxidized to sulfoxide and sulfone, suggesting that the molecule could participate in redox processes. This could be relevant in the context of materials science or in biological systems where redox signaling is important.
Biological Interactions: Investigating the interactions of this compound with biological targets, such as enzymes or receptors, could reveal previously unknown biological activities. This would require a combination of computational modeling and experimental screening.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing S-[2-(4-Pyridyl)ethyl] thiolactic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves introducing the 4-pyridyl ethyl group to thiolactic acid. A viable approach includes nucleophilic substitution reactions, as seen in analogous pyridyl-containing compounds (e.g., ethyl 2-(4-pyridyl)propionate synthesis via substitution on 4-chloroquinolines) . Thiolactic acid itself can be synthesized via condensation of 3-mercaptopropanoic acid with pyruvic acid under acidic conditions . Optimization should focus on solvent choice (e.g., dimethylformamide for improved solubility), temperature control (reflux at 80–100°C), and stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives to ensure complete coupling) . Challenges in isolating intermediates, as observed in cyanogen-thiolactic acid reactions, may require chromatographic purification or derivatization (e.g., methylation for solubility) .
Q. What analytical techniques are most effective for characterizing this compound and verifying its purity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the thiolactic acid backbone and pyridyl ethyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., CHNOS) and isotopic patterns .
- HPLC : Reverse-phase chromatography with trifluoroacetic acid (TFA)/acetonitrile (ACN) gradients to assess purity, leveraging methods optimized for thiol-containing compounds .
- TLC Monitoring : For reaction progress, using silica gel plates and UV visualization, as demonstrated in thiazolidinone synthesis .
Q. How does the presence of the 4-pyridyl ethyl group influence the compound’s stability under different storage conditions?
- Methodological Answer : The 4-pyridyl group may enhance hydrophilicity, requiring anhydrous storage to prevent hydrolysis. Stability tests should include:
- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >150°C based on thiolactic acid analogs) .
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation, with recommendations for amber vials .
- pH Stability : Buffered solutions (pH 3–9) to assess thiol group oxidation, using antioxidants like ascorbic acid if needed .
Advanced Research Questions
Q. How can this compound be utilized in the synthesis of thioamide-containing peptides, and what are the key coupling strategies?
- Methodological Answer : The thiol group enables thioamide formation via:
- Ynamide-Mediated Coupling : Reacting with ynamides under mild conditions (e.g., RT, 12–24 h) to form thiopeptides, as shown in thioamide synthesis .
- Thioacylating Agents : Using thiobenzimidazolones or thiophthalimides for selective acylation of amine groups, with monitoring by F NMR if fluorinated reagents are employed .
- Protection Strategies : Temporary protection of the pyridyl nitrogen (e.g., Boc groups) to prevent unwanted coordination during coupling .
Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions may arise from tautomerism or byproduct formation. Approaches include:
- Isotopic Labeling : N or C labeling to clarify ambiguous NMR signals in pyridyl groups .
- X-ray Crystallography : To resolve stereochemical ambiguities, particularly for chiral centers in the thiolactic acid moiety .
- Computational Modeling : DFT calculations to predict H chemical shifts and compare with experimental data .
Q. What mechanistic insights explain the reactivity of the thiol group in this compound during nucleophilic substitutions?
- Methodological Answer : The thiol group’s nucleophilicity is modulated by the electron-withdrawing pyridyl ethyl group:
- Kinetic Studies : Monitoring reaction rates in polar aprotic solvents (e.g., DMF) to assess activation barriers .
- pH-Dependent Reactivity : The thiolate anion (formed at pH > 8) enhances nucleophilicity, as shown in thiocyanate reactions .
- Competitive Pathways : Competing oxidation to disulfides can be suppressed using inert atmospheres (N/Ar) and radical scavengers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
